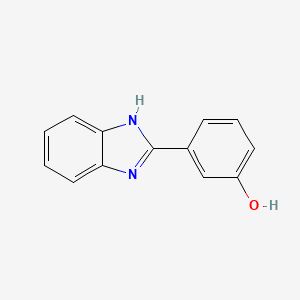

3-(1H-Benzoimidazol-2-yl)-phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)15-13/h1-8,16H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVFXRGKRCNQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354087 | |

| Record name | 3-(1H-Benzoimidazol-2-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6616-44-0 | |

| Record name | 3-(1H-Benzoimidazol-2-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6616-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(1H-Benzoimidazol-2-yl)-phenol

This guide provides a comprehensive overview of the synthesis and detailed characterization of 3-(1H-Benzoimidazol-2-yl)-phenol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are a class of heterocyclic aromatic compounds formed by the fusion of a benzene ring and an imidazole ring. This scaffold is a crucial pharmacophore in medicinal chemistry due to its presence in a wide array of biologically active compounds. The benzimidazole nucleus is a key component in drugs with diverse therapeutic applications, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. Their biological activity is often attributed to their ability to mimic natural purine bases, allowing them to interact with various biological targets.

The subject of this guide, this compound, incorporates a phenolic hydroxyl group on the 2-phenyl substituent. This functional group can significantly influence the molecule's physicochemical properties, such as solubility, and provides a potential site for further chemical modification or interaction with biological receptors. Understanding the synthesis and thorough characterization of this molecule is fundamental for its exploration in drug discovery and materials science applications.

Synthesis of this compound: The Phillips-Ladenburg Condensation

The most established and direct method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and heat. For the synthesis of this compound, o-phenylenediamine is reacted with 3-hydroxybenzoic acid.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of 3-hydroxybenzoic acid, followed by the elimination of a water molecule to form an intermediate amide. Subsequent intramolecular cyclization through the attack of the second amino group and a final dehydration step yields the benzimidazole ring. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful synthesis is confirmed by the subsequent characterization steps.

Materials:

-

o-Phenylenediamine

-

3-Hydroxybenzoic acid

-

4M Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)

-

Ethanol (or water)

-

Activated Charcoal

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and 3-hydroxybenzoic acid (1 equivalent).

-

Acidification: Add 4M HCl (a common choice for this reaction) or polyphosphoric acid as the condensing agent and solvent. The use of an acidic medium is crucial for the reaction to proceed efficiently.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization and Precipitation: After cooling to room temperature, carefully pour the reaction mixture into a beaker of cold water and neutralize with a 5% sodium bicarbonate solution until the pH is approximately 7. The crude product will precipitate out of the solution.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.

-

Decolorization and Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Add a small amount of activated charcoal to decolorize the solution and heat for a few minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed for this purpose.

Caption: Logical flow for the characterization of the synthesized compound.

Spectroscopic Data

The following tables summarize the expected analytical data for this compound.

Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | N-H (imidazole) | The acidic proton of the imidazole NH is typically a broad singlet at a downfield chemical shift. |

| ~9.8 | s | 1H | O-H (phenol) | The phenolic proton signal is a singlet and its chemical shift can vary with concentration and solvent. |

| ~7.6-7.8 | m | 4H | Aromatic protons (benzimidazole ring) | Protons on the benzimidazole ring typically appear in this region. |

| ~6.9-7.4 | m | 4H | Aromatic protons (phenyl ring) | Protons on the 3-hydroxyphenyl ring will appear in this region, with splitting patterns dependent on their positions. |

Table 2: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~157 | C-OH (phenol) | The carbon attached to the hydroxyl group is significantly deshielded. |

| ~152 | C=N (imidazole) | The carbon atom of the C=N bond in the imidazole ring appears at a characteristic downfield chemical shift. |

| ~115-145 | Aromatic carbons | The remaining aromatic carbons of both the benzimidazole and phenyl rings will resonate in this region. |

Table 3: Expected FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Functional Group Assignment | Rationale |

| 3400-3200 (broad) | O-H and N-H stretching | The broad absorption in this region is characteristic of the stretching vibrations of the phenolic OH and imidazole NH groups, often involved in hydrogen bonding. |

| 3100-3000 | Aromatic C-H stretching | This absorption corresponds to the stretching vibrations of the C-H bonds on the aromatic rings. |

| ~1620 | C=N stretching (imidazole) | The stretching vibration of the carbon-nitrogen double bond in the imidazole ring. |

| ~1590, 1450 | Aromatic C=C stretching | These bands are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings. |

| ~1250 | C-O stretching (phenol) | This absorption is due to the stretching vibration of the carbon-oxygen single bond of the phenolic group. |

Table 4: Expected Mass Spectrometry Data (EI or ESI)

| m/z Value | Assignment | Rationale |

| 210 | [M]⁺ (Molecular Ion) | The molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₀N₂O). |

| 181 | [M - CHO]⁺ | A common fragmentation pattern for phenolic compounds involves the loss of a formyl radical. |

| 119 | [Benzimidazole fragment]⁺ | Fragmentation can lead to the stable benzimidazole cationic fragment. |

| 92 | [C₆H₄O]⁺ | A fragment corresponding to the hydroxyphenyl moiety. |

Conclusion

This guide has outlined a reliable and well-established method for the synthesis of this compound via the Phillips-Ladenburg condensation. The provided experimental protocol, coupled with the detailed characterization data, offers a comprehensive framework for researchers to produce and validate this important benzimidazole derivative. The successful synthesis and characterization of this compound are critical first steps for its further investigation in various scientific fields, from the development of new therapeutic agents to the creation of novel functional materials.

References

-

Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399. [Link]

-

Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. [Link]

- Bansal, R. K. (2010). Heterocyclic Chemistry (5th ed.).

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.).Cengage Learning.

Foreword: Unveiling Structure-Property Relationships in Benzimidazole Fluorophores

An In-depth Technical Guide on the Photophysical Properties of 3-(1H-Benzoimidazol-2-yl)-phenol

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and versatile biological activity.[1] When functionalized with a hydroxyphenyl group, these molecules can become powerful fluorescent tools, with photophysical behaviors that are exquisitely sensitive to their chemical structure and environment. This guide delves into the photophysical properties of a specific, yet less-studied derivative, this compound.

While its isomer, 2-(1H-Benzoimidazol-2-yl)phenol, is a classic and extensively studied example of a molecule exhibiting Excited-State Intramolecular Proton Transfer (ESIPT), data for the 3-hydroxy variant is scarce. This guide, therefore, adopts a predictive and comparative approach. We will build a foundational understanding by examining the well-documented behavior of the 2-hydroxy isomer and then, by applying first principles of photochemistry, we will construct a robust hypothesis for the expected behavior of this compound. This document is designed for researchers and drug development professionals, providing not only a theoretical framework but also the practical experimental workflows required to validate these predictions and characterize novel fluorophores.

Synthesis and Structural Framework

The synthesis of 2-aryl-substituted benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with an aromatic aldehyde. This reliable method, known as the Phillips condensation, provides a direct route to the target compound.

Synthetic Protocol

A plausible and efficient synthesis of this compound involves the reaction of o-phenylenediamine with 3-hydroxybenzaldehyde.

Step-by-Step Protocol:

-

Reactant Preparation: Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Aldehyde Addition: Add 3-hydroxybenzaldehyde (1 equivalent) to the solution.

-

Reaction Condition: The mixture can be refluxed for several hours.[2] Often, an oxidizing agent or catalyst is used to facilitate the cyclization and aromatization, though in some cases heating is sufficient.

-

Work-up and Purification: Upon cooling, the product may precipitate from the solution. It can then be collected by filtration and purified through recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

The structural integrity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Molecular Structure

The resulting molecule, this compound, consists of a planar benzimidazole ring system connected to a phenol ring at the 2-position. Unlike its 2-hydroxy counterpart, the hydroxyl group is in the meta-position relative to the benzimidazole linkage. This seemingly small change has profound implications for its photophysical behavior, as it sterically and electronically precludes the formation of the direct intramolecular hydrogen bond necessary for the classic ESIPT mechanism.[4]

Caption: Synthetic pathway for this compound.

Fundamentals of Molecular Photophysics

To understand the behavior of our target molecule, we must first review the core photophysical processes. When a molecule absorbs a photon of light, it is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule can then return to the ground state through several pathways, including non-radiative decay (heat) or by emitting a photon, a process known as fluorescence.

Key parameters that define a fluorophore include:

-

Absorption (λ_abs_): The wavelength(s) of light a molecule absorbs.

-

Fluorescence (λ_em_): The wavelength(s) of light a molecule emits.

-

Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.

-

Fluorescence Quantum Yield (Φ_F_): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[5]

-

Fluorescence Lifetime (τ_F_): The average time the molecule spends in the excited state before returning to the ground state.

Caption: A simplified Jablonski diagram illustrating key photophysical processes.

The ESIPT Phenomenon: A Comparative Case Study of 2-(1H-Benzoimidazol-2-yl)phenol

To appreciate the predicted properties of the 3-hydroxy isomer, it is essential to understand the behavior of its well-studied 2-hydroxy counterpart. 2-(1H-Benzoimidazol-2-yl)phenol is a canonical example of a molecule that undergoes Excited-State Intramolecular Proton Transfer (ESIPT).[6][7]

In the ground state, an intramolecular hydrogen bond exists between the phenolic proton and the nitrogen atom of the benzimidazole ring.[4] Upon photoexcitation, the acidity of the phenol and the basicity of the benzimidazole nitrogen increase dramatically. This drives an ultrafast transfer of the proton from the oxygen to the nitrogen, forming an excited-state keto-tautomer.[8][9] This tautomer is energetically favored in the excited state and is responsible for the fluorescence emission. Because the emission occurs from a different molecular species than the one that absorbed the light, the result is an unusually large Stokes shift.

The key photophysical characteristics of ESIPT are:

-

Dual Fluorescence: Under certain conditions, emission from both the initial excited "enol" form and the "keto" tautomer can be observed, though keto emission is often dominant.

-

Large Stokes Shift: The emission from the keto tautomer is significantly red-shifted, often by 150-200 nm, which is highly advantageous for fluorescence imaging.[6]

Caption: The four-level photochemical cycle of ESIPT.

Predicted Photophysical Profile of this compound

The absence of the ortho-hydroxyl group in this compound fundamentally alters its excited-state behavior. Without the pre-organized hydrogen bond, the efficient ESIPT pathway is closed. Therefore, its properties are expected to resemble those of conventional aromatic fluorophores rather than ESIPT systems.

Absorption and Emission

-

Absorption: The absorption spectrum is predicted to be dominated by π-π* transitions localized on the benzimidazole and phenol aromatic systems. The absorption maximum (λ_max_) for phenol is around 275 nm, and for benzimidazole is also in the UV region.[10][11] We can therefore predict a primary absorption band in the UV range, likely between 280-320 nm.

-

Emission: Fluorescence will occur from the initial excited state (S₁) of the molecule. This will result in a single, well-defined emission band. The Stokes shift is expected to be modest, typical for aromatic systems where the excited state geometry is not drastically different from the ground state.

-

Solvatochromism: The electronic distribution of the molecule is expected to change upon excitation, leading to a larger dipole moment in the excited state compared to the ground state.[12] Consequently, in more polar solvents, the excited state will be stabilized more than the ground state. This should lead to a bathochromic (red) shift in the fluorescence emission spectrum as solvent polarity increases.[13] The absorption spectrum is expected to be less sensitive to solvent polarity.[13]

Predicted Quantitative Data

The following table summarizes the hypothesized photophysical properties of this compound, contrasted with the known properties of its 2-hydroxy isomer.

| Property | 2-(1H-Benzoimidazol-2-yl)phenol (ESIPT) | This compound (Predicted) | Rationale for Prediction |

| Excited-State Process | Dominant ESIPT[6] | Standard Fluorescence | Meta-OH group prevents intramolecular proton transfer. |

| Absorption (λ_abs_) | ~330-350 nm | ~280-320 nm | Absorption based on constituent aromatic systems. |

| Emission (λ_em_) | ~450-550 nm (Keto emission)[6] | ~350-420 nm | Emission from the locally excited state (S₁). |

| Stokes Shift | Very Large (>150 nm)[6] | Small to Moderate (50-80 nm) | No significant geometry change via tautomerization. |

| Quantum Yield (Φ_F_) | Moderate to High[6] | Low to Moderate | Lack of rigidifying H-bond may allow more non-radiative decay. |

| Solvent Effects | Complex; can affect E/K equilibrium | Emission red-shifts with increasing polarity[12] | Stabilization of a more polar excited state. |

Protocols for Experimental Characterization

To validate the predicted properties, a systematic experimental investigation is required. The following protocols provide a self-validating workflow for the comprehensive characterization of this compound or any novel fluorophore.

Protocol: UV-Visible Absorption Spectroscopy

Causality: This is the first step to determine the wavelengths at which the molecule absorbs light, which is necessary for all subsequent fluorescence experiments.

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the compound in a spectroscopic grade solvent (e.g., acetonitrile or ethanol).

-

Working Solution: Dilute the stock solution to prepare a working solution in a 1 cm path length quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.1 and 0.5 to ensure linearity (Beer-Lambert Law).

-

Blank Correction: Record a baseline spectrum using a cuvette containing only the pure solvent.

-

Measurement: Record the absorption spectrum of the sample over a relevant wavelength range (e.g., 250-500 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max_).

Protocol: Steady-State Fluorescence Spectroscopy

Causality: This experiment determines the emission properties of the molecule and allows for the calculation of the Stokes shift.

-

Sample Preparation: Use a diluted solution with an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.

-

Excitation Spectrum: Set the emission monochromator to the predicted emission maximum and scan the excitation monochromator. This should ideally reproduce the absorption spectrum, confirming the purity of the emitting species.

-

Emission Spectrum: Set the excitation monochromator to the absorption maximum (λ_max_) determined from the UV-Vis spectrum. Scan the emission monochromator to record the fluorescence spectrum.

-

Data Analysis: Identify the wavelength of maximum emission intensity (λ_em_). Calculate the Stokes shift: Stokes Shift (nm) = λ_em_ - λ_abs_.

Protocol: Relative Fluorescence Quantum Yield (Φ_F_) Determination

Causality: This protocol quantifies the emission efficiency of the new compound by comparing it to a well-characterized standard, which is a robust and widely accepted method.[14][15]

-

Standard Selection: Choose a suitable fluorescence standard with an emission range that overlaps with the sample and is soluble in the same solvent. Quinine sulfate in 0.5 M H₂SO₄ (Φ_F_ = 0.54) is a common standard for the blue-violet region.

-

Solution Preparation: Prepare a series of dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength must be kept below 0.05 to minimize reabsorption effects and ensure a linear relationship between absorbance and fluorescence.

-

Spectra Acquisition:

-

Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution under identical instrument conditions (e.g., excitation wavelength, slit widths).

-

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yield. The quantum yield of the sample (Φ_sample_) is calculated using the following equation:

Φ_sample_ = Φ_std_ * (Slope_sample_ / Slope_std_) * (η_sample_² / η_std_²)

Where Φ_std_ is the quantum yield of the standard, Slope refers to the slope from the plot of integrated intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

Caption: Workflow for relative fluorescence quantum yield determination.

The Role of Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools for predicting and rationalizing photophysical properties.[16][17]

-

DFT (Ground State): Can be used to optimize the ground-state geometry of this compound and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides a first approximation of the absorption energy.

-

TD-DFT (Excited States): This method is used to calculate the vertical excitation energies (corresponding to UV-Vis absorption) and the nature of the electronic transitions (e.g., π-π, n-π).[18] By optimizing the geometry in the first excited state, TD-DFT can also predict the emission energy, thus providing a theoretical value for the Stokes shift. For the 3-hydroxy isomer, these calculations would be expected to confirm a single low-energy excited state, in contrast to the two distinct excited-state potential energy minima (enol* and keto*) for the 2-hydroxy isomer.

Potential Applications and Future Work

Based on its predicted properties—namely, fluorescence in the blue-violet region and sensitivity to solvent polarity—this compound could be a promising candidate for several applications:

-

Environmental Probes: Its solvatochromic fluorescence could be exploited to probe the polarity of microenvironments, such as in protein binding sites or lipid membranes.

-

Metal Ion Sensing: The benzimidazole and phenol moieties are known to coordinate with metal ions.[19] Binding could modulate the fluorescence properties (e.g., through chelation-enhanced fluorescence, CHEF), making it a potential sensor for specific cations.

Future research should focus on the synthesis and rigorous experimental validation of the photophysical properties outlined in this guide. Time-resolved fluorescence spectroscopy would provide crucial information on the excited-state lifetime and dynamics, further clarifying the deactivation pathways in the absence of ESIPT.

Conclusion

The photophysical properties of hydroxyphenyl benzimidazoles are a masterclass in structure-property relationships. By moving the hydroxyl group from the ortho- to the meta-position, we predict a fundamental shift in behavior—from an efficient ESIPT system with a large Stokes shift to a conventional fluorophore with modest Stokes shift and solvatochromic emission. This compound, while not as exotic as its 2-hydroxy isomer, represents a valuable scaffold for developing fluorescent probes whose properties can be rationally tuned. The theoretical predictions and experimental protocols detailed herein provide a comprehensive roadmap for any researcher seeking to explore this promising, yet under-characterized, molecule.

References

-

Eltayeb, N. E., et al. (2009). 3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1374. [Link]

-

Sathyanarayana, R., et al. (2020). Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol. Journal of Photochemistry and Photobiology A: Chemistry, 401, 112769. [Link]

-

Prabhu, P., & Sivaraman, G. (2014). Solvent effect on fluorescence of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl} phenol. ResearchGate. [Link]

-

Prakash, S. M., et al. (2014). 2-(1H-Benzimidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o184. [Link]

-

Prabhu, P., & Sivaraman, G. (2015). Effect of solvents on photophysical properties and quenching of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl}phenol. Luminescence, 30(5), 553-61. [Link]

-

Rohman, R., et al. (2017). A Novel 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol Derived Fluorescent Sensor for Determination of CN– Ion. Asian Journal of Chemistry, 29(9), 1959-1962. [Link]

-

Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Perkin-Elmer. [Link]

-

Shaikh, I. A., et al. (2022). Synthesis of 3‐[(1H‐benzimidazol‐2‐ylsulfanyl) (phenyl) methyl]‐4‐hydroxy‐2H‐benzopyran‐2‐one Derivatives as Potent Antioxidant and Antimycobacterial Agents. ChemistrySelect, 7(12). [Link]

-

El-Sayed, W. M., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1275, 134676. [Link]

-

Rojas, H., et al. (2012). Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. ResearchGate. [Link]

-

Prabhu, P., & Sivaraman, G. (2014). Effect of solvents on photophysical properties and quenching of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl}phenol. CORE. [Link]

-

Grabolle, R., et al. (2014). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. [Link]

-

Sanchez-Cabezudo, M., et al. (2002). Excited-State Intramolecular Proton Transfer in 2-(3'-Hydroxy-2'-pyridyl)benzoxazole. The Journal of Physical Chemistry A, 106(46), 11235–11243. [Link]

-

Yousef, Y. A. (2013). UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution. ResearchGate. [Link]

-

Singh, S., et al. (2013). Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. ResearchGate. [Link]

-

Chen, Y., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. ACS Physical Chemistry Au, 2(6), 481-490. [Link]

-

Le-Gresley, A., et al. (2014). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. ResearchGate. [Link]

-

Yilmaz, I., et al. (2022). Design, synthesis, and computational studies of benzimidazole derivatives as new antitubercular agents. Journal of Biomolecular Structure and Dynamics, 41(15), 7247-7264. [Link]

-

Chen, C. H., et al. (2016). Observation of excited state proton transfer reactions in 2-phenylphenol and 2-phenyl-1-naphthol and formation of quinone methide species. Physical Chemistry Chemical Physics, 18(11), 7962-7973. [Link]

-

Mary, Y. S., & Balachandran, V. (2021). Quantum computational, spectroscopic investigations on 6-aminobenzimidazole by DFT/TD-DFT with different solvents and molecular docking studies. Journal of Molecular Structure, 1230, 129881. [Link]

-

Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 3, 1518-1531. [Link]

-

Kaushik, N., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Catalysts, 13(1), 84. [Link]

-

Kumar, B. P., et al. (2011). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of the Korean Chemical Society, 55(3), 464-469. [Link]

-

Ishiuchi, T., et al. (2020). Nitrile-Substituted 2-(Oxazolinyl)-Phenols: Minimalistic Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorophores. ChemRxiv. [Link]

-

Lakowicz, J. R. (2006). Supporting Information for Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Journal of Fluorescence, 16(1), 1-10. [Link]

-

Zhang, H., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry, 85(5), 2631–2636. [Link]

-

Brown, W. P. (2025). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Doc Brown's Chemistry. [Link]

-

Wang, Y., et al. (2024). Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study. Physical Chemistry Chemical Physics, 26(1), 183-193. [Link]

-

Acar, Ç., et al. (2022). Design, synthesis, and computational studies of benzimidazole derivatives as new antitubercular agents. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Making sure you're not a bot! [opus4.kobv.de]

- 16. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure of 3-(1H-Benzoimidazol-2-yl)-phenol: A Predictive Analysis Based on Structural Isomers

Preamble: The Challenge and the Strategy

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity.[1] The specific molecule, 3-(1H-Benzoimidazol-2-yl)-phenol, represents a key structure within this class. A thorough understanding of its three-dimensional arrangement at the atomic level—its crystal structure—is paramount for researchers in drug development, as it governs critical physicochemical properties such as solubility, stability, and bioavailability.

A comprehensive search of the Cambridge Structural Database (CSD) and open literature reveals that while crystal structures for the isomeric 2-(1H-Benzoimidazol-2-yl)phenol and 4-(1H-Benzoimidazol-2-yl)phenol are well-documented, the specific crystal structure for the meta-substituted this compound has not been publicly reported.

This guide, therefore, adopts the rigorous analytical approach of a seasoned research scientist. In the absence of direct experimental data for the target compound, we will construct a robust, predictive model of its crystal structure. By meticulously analyzing the empirical data from its closest structural isomers and derivatives, we can infer its most probable molecular conformation, supramolecular assembly, and hydrogen bonding networks. This comparative analysis provides actionable insights and a foundational hypothesis for researchers aiming to synthesize and characterize this important molecule.

Section 1: Synthesis and Crystallization of Hydroxyphenyl Benzimidazoles

The synthesis of 2-aryl-benzimidazoles is reliably achieved via the Phillips condensation reaction, which involves the cyclocondensation of o-phenylenediamine with an appropriate aldehyde.[2] This method is broadly applicable to electron-donating and electron-withdrawing substituted aldehydes.

Field-Proven Experimental Protocol: Synthesis of this compound

This protocol is a validated synthesis pathway adapted from established procedures for analogous isomers.[3][4]

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in 40 mL of ethanol with gentle warming and stirring.

-

Aldehyde Addition: To this solution, add 3-hydroxybenzaldehyde (1.22 g, 10 mmol). The CAS Number for this reactant is 100-83-4.[5]

-

Cyclocondensation: The reaction mixture is then refluxed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality Note: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the initial Schiff base formation between the aldehyde and one of the amine groups, followed by intramolecular cyclization and subsequent oxidative aromatization to form the stable benzimidazole ring.

-

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates from the solution. If not, the volume of the solvent is reduced under vacuum.

-

Purification: The crude solid is collected by filtration, washed with cold ethanol, and then purified by recrystallization from an ethanol/water mixture or by column chromatography to yield the pure product.

Protocol: Growth of X-ray Quality Single Crystals

The slow evaporation technique is a reliable method for producing high-quality single crystals.

-

Dissolve the purified this compound in a suitable solvent system (e.g., an ethanol/ethyl acetate mixture) to form a near-saturated solution.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial.

-

Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, controlled temperature.

-

Crystals suitable for X-ray diffraction analysis should form over several days to a week.

Section 2: Crystallographic Analysis of Key Structural Analogues

To predict the structure of the 3-isomer, we must first understand the empirical structures of its siblings. The positioning of the hydroxyl group dictates the entire supramolecular chemistry.

Case Study 1: The ortho-Isomer, 2-(1H-Benzoimidazol-2-yl)phenol

The crystal structure of the ortho-isomer is well-characterized and reveals a dominant structural motif.[3][4][6] The molecule is essentially planar, a conformation locked in place by a strong intramolecular O—H···N hydrogen bond.[6] This bond forms a stable six-membered ring system, known as an S(6) graph set motif.

This intramolecular interaction is the single most important feature of the 2-isomer. It satisfies the primary hydrogen bond donor (O-H) and one of the primary acceptors (the imine nitrogen) within the same molecule. Consequently, the primary intermolecular interaction is an N—H···O hydrogen bond, where the benzimidazole N-H donor of one molecule connects to the phenolic oxygen of a neighboring molecule, forming infinite chains.[3][4] These chains are further stabilized by π–π stacking interactions between the planar aromatic systems.[3]

| Parameter | 2-(1H-Benzoimidazol-2-yl)phenol |

| Chemical Formula | C₁₃H₁₀N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.864 (4) |

| b (Å) | 4.7431 (8) |

| c (Å) | 12.952 (2) |

| β (°) | 102.34 (2) |

| V (ų) | 1012.1 (3) |

| Z | 4 |

| Key Interaction | Intramolecular O—H···N Hydrogen Bond |

| Data sourced from Prakash, S. M., et al. (2014).[3][4] |

Case Study 2: The para-Isomer, 4-(1H-Benzoimidazol-2-yl)phenol

The para-isomer, like the ortho-isomer, is also nearly coplanar, with a small dihedral angle of 8.11 (5)° between the benzimidazole system and the phenol ring.[7] However, due to the distance between the phenolic -OH and the benzimidazole nitrogens, an intramolecular hydrogen bond is impossible. Instead, its crystal structure is stabilized by a network of intermolecular N—H···O and O—H···N hydrogen bonds, connecting adjacent molecules.[7]

Section 3: Predictive Structural Analysis for this compound

Armed with the empirical data from the ortho and para isomers, we can now construct a highly credible model for the meta-isomer, this compound.

Molecular Conformation

The defining feature of the 2-isomer is its planarity, enforced by the intramolecular hydrogen bond. The 4-isomer is also largely planar. For the 3-isomer, an intramolecular O—H···N bond is geometrically prohibited. Without this stabilizing interaction, some rotational freedom is expected around the C-C bond connecting the phenol and benzimidazole rings. However, given the tendency for π-conjugated systems to favor planarity, the molecule will likely adopt a nearly planar conformation, though perhaps with a slightly larger dihedral angle than the 4-isomer to minimize steric hindrance. It is unlikely to be as twisted as N-substituted derivatives, where bulky groups force the rings apart to dihedral angles greater than 50°.[1][8]

Supramolecular Synthon Prediction

The inability to form an internal hydrogen bond means that both the phenolic O-H group and the benzimidazole N-H group are available for intermolecular interactions. This is the critical difference between the 2- and 3-isomers and dictates the crystal packing.

The most probable scenario is the formation of robust hydrogen-bonded synthons between molecules. We can predict two primary interactions:

-

O—H···N Hydrogen Bond: The phenolic hydroxyl group of one molecule will act as a donor to the imine nitrogen atom of a neighboring molecule.

-

N—H···O Hydrogen Bond: The benzimidazole N-H group of one molecule will act as a donor to the phenolic oxygen of another molecule.

These interactions will likely assemble the molecules into infinite chains or centrosymmetric dimers, which then pack into a stable three-dimensional lattice, further stabilized by C—H···π and π–π stacking interactions. This purely intermolecular hydrogen bonding network is analogous to that seen in the 4-isomer.[7]

Visualization: A Tale of Two Isomers

The following diagram illustrates the fundamental difference in hydrogen bonding between the experimentally verified 2-isomer and the predicted 3-isomer.

Caption: Contrasting H-bond patterns of the 2- and 3-isomers.

Section 4: Standardized Crystallographic Workflow

For researchers who successfully synthesize and crystallize this compound, the following workflow outlines the standard procedure for single-crystal X-ray diffraction analysis.

Caption: Standard workflow for single-crystal X-ray analysis.

Key Experimental Parameters

Based on the analyses of its analogues, the following parameters serve as a reliable starting point for data collection and refinement.

| Parameter Group | Parameter | Typical Value / Method | Source/Rationale |

| Data Collection | Radiation Source | Mo Kα (λ = 0.71073 Å) | Standard for small molecule crystallography.[1] |

| Temperature | 100 K | Minimizes thermal motion, leading to higher resolution data.[1] | |

| Diffractometer | CCD or CMOS area detector | Standard modern equipment (e.g., Bruker SMART APEXII).[1] | |

| Correction | Multi-scan absorption correction | Corrects for absorption of X-rays by the crystal.[1] | |

| Structure Solution | Program | SHELXT or similar | Direct methods are highly effective for this type of structure.[1] |

| Structure Refinement | Program | SHELXL or similar | Standard for full-matrix least-squares refinement.[1] |

| Refinement on | F² | Statistically more robust than refining on F.[1] | |

| H-Atom Treatment | Mixed/Constrained | H-atoms on C are placed geometrically; those on N/O are located in the difference map and refined.[1] |

Section 5: Implications for Drug Development

The predicted structural differences between the 2- and 3-isomers of (1H-Benzoimidazol-2-yl)phenol have profound implications for their potential as pharmaceutical leads.

-

Solubility and Dissolution: The 2-isomer, with its strong intramolecular hydrogen bond, effectively "hides" its most polar groups from the solvent. This typically results in lower aqueous solubility compared to an isomer like the 3-isomer, which exposes its O-H and N-H groups to form hydrogen bonds with water. Therefore, we predict this compound will have higher intrinsic solubility than its 2-isomer counterpart.

-

Polymorphism: A molecule that can form multiple, strong intermolecular hydrogen bonds, like the 3-isomer, has a higher propensity to crystallize in different forms, or polymorphs. Each polymorph can have a different crystal packing and, consequently, different physical properties. Identifying and controlling polymorphism is a critical, non-negotiable step in drug development to ensure consistent product performance and meet regulatory standards.

-

Melting Point and Stability: The network of strong intermolecular hydrogen bonds predicted for the 3-isomer would likely require more energy to break than the packing of the 2-isomer, which relies more on weaker van der Waals forces and π-stacking between its hydrogen-bonded chains. This would translate to a higher melting point and potentially greater thermodynamic stability for the 3-isomer's crystal lattice.

Conclusion: A Framework for Discovery

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a robust and scientifically grounded framework for its prediction. By leveraging detailed crystallographic data from its ortho and para isomers, we have established the critical role of hydroxyl group positioning on its supramolecular chemistry.

We predict that, unlike the planar, intramolecularly hydrogen-bonded 2-isomer, the 3-isomer will adopt a conformation governed by a network of intermolecular O—H···N and N—H···O hydrogen bonds. This fundamental structural divergence leads to testable hypotheses regarding its physical properties, most notably a probable increase in aqueous solubility and a higher potential for polymorphism. These insights are vital for any research team engaged in the synthesis, formulation, or biological evaluation of this promising benzimidazole derivative. The path to experimental validation is clear, and this analysis provides the map.

References

-

Eltayeb, N. E., et al. (2009). 3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1374–o1375. Available at: [Link]

-

MDPI. (2024). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. MDPI. Available at: [Link]

-

Prakash, S. M., et al. (2014). 2-(1H-Benzimidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o184. Available at: [Link]

-

Prakash, S. M., et al. (2014). 2-(1H-Benzimidazol-2-yl)phenol. ResearchGate. Available at: [Link]

-

Zhan, Q.-G., et al. (2007). 4-(1H-Benzo[d]imidazol-2-yl)phenol. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes. ResearchGate. Available at: [Link]

-

Bernal, J., et al. (2012). 3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol dimethyl sulfoxide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3053. Available at: [Link]

-

Sadan, S., et al. (2023). Synthesis of 3‐[(1H‐benzimidazol‐2‐ylsulfanyl)(aryl)methyl]‐4‐hydroxycoumarin Derivatives as Potent Bioactive Molecules. ResearchGate. Available at: [Link]

-

Geiger, D. K., et al. (2019). Intermolecular interactions in a phenol-substituted benzimidazole. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 2), 272–276. Available at: [Link]

-

Arkat USA, Inc. (2009). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ARKIVOC, 2009(xiv), 346-361. Available at: [Link]

-

Geiger, D. K., et al. (2019). Intermolecular interactions in a phenol-substituted benzimidazole. ResearchGate. Available at: [Link]

-

IUCr. (2024). Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol. IUCr. Available at: [Link]

-

ACS Publications. (2003). Excited-State Intramolecular Proton Transfer of 2-(2'-Hydroxyphenyl)benzimidazole in Cyclodextrins and Binary Solvent Mixtures. The Journal of Physical Chemistry A, 107(19), 3527–3533. Available at: [Link]

-

Maphupha, N., et al. (2022). o-Phenylenediamine (1a) and aromatic aldehydes (2a-d) used in this study. ResearchGate. Available at: [Link]

-

Geiger, D. K., et al. (2019). Inter-molecular Inter-Actions in a Phenol-Substituted Benzimidazole. PubMed. Available at: [Link]

- Google Patents. (n.d.). Carbazole benzaldehyde o-phenylenediamine bis-schiff base and preparation method thereof. Google Patents.

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]

-

Prakash, S. M., et al. (2014). 2-(1H-Benzimidazol-2-yl)phenol. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Wikipedia. Available at: [Link]

Sources

- 1. 3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. 2-(1H-Benzimidazol-2-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol dimethyl sulfoxide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 3-(1H-Benzoimidazol-2-yl)-phenol Derivatives: A Technical Guide for Drug Discovery

Introduction: The Benzimidazole Scaffold and the Significance of the 3-Hydroxyphenyl Substituent

The benzimidazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] The versatility of the benzimidazole ring system, with its potential for substitution at various positions, allows for the fine-tuning of its physicochemical and pharmacological properties.

This technical guide focuses on a specific and promising class of benzimidazole derivatives: those bearing a phenol group at the 3-position of a phenyl ring attached to the C2-position of the benzimidazole core, specifically the 3-(1H-Benzoimidazol-2-yl)-phenol scaffold. The presence of the phenolic hydroxyl group at the meta-position introduces unique electronic and steric features that significantly influence the molecule's biological activity. This hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, its position on the phenyl ring can dictate the overall conformation of the molecule, influencing its binding affinity and selectivity. This guide will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these derivatives, offering valuable insights for researchers and professionals in drug development.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, and the demand for novel, effective, and selective anticancer agents is ever-growing.[3] this compound derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[4][5]

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Signaling Pathways

The anticancer effects of this compound derivatives are often multi-faceted, involving the induction of apoptosis (programmed cell death) and the inhibition of critical signaling pathways that are dysregulated in cancer cells.[6][7]

One of the key mechanisms involves the generation of reactive oxygen species (ROS) within cancer cells.[7] Elevated ROS levels can lead to oxidative stress, damaging cellular components and activating stress-response pathways, such as the c-Jun N-terminal kinase (JNK) signaling pathway.[6][7] Activation of the JNK pathway can, in turn, trigger the mitochondrial apoptotic cascade. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[7][8]

Furthermore, some benzimidazole derivatives have been shown to target specific molecular players in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, and topoisomerase I, an enzyme crucial for DNA replication.[1] By inhibiting these targets, these compounds can effectively halt tumor growth and metastasis. The phenolic hydroxyl group can play a crucial role in the binding of these derivatives to the active sites of these target proteins.

Structure-Activity Relationship (SAR)

The anticancer potency of this compound derivatives is significantly influenced by the nature and position of substituents on both the benzimidazole and the phenolic rings. Structure-activity relationship (SAR) studies have revealed key insights for optimizing the antiproliferative activity of these compounds.[4][9]

| Derivative | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Unsubstituted | HeLa, RKO, HCT116, Bel7402, U87 | 17.63, 11.37, 10.58, 8.7, 23.69 | [10] |

| 2 | 5-Fluoro-2-hydroxyphenyl | Hepatocellular Carcinoma (HCC) cells | Potent (exact IC50 not specified) | [7] |

| 3 | N-alkylated-2-phenyl | MDA-MB-231 | 16.38 - >100 | [5] |

| 4 | 2-Aryl | A549, DLD-1, L929 | 111.70, 185.30, 167.3 | [11] |

| 5 | 2-(3,4-diethoxyphenyl)-6-carbonitrile | Not Specified | Not Specified | [1] |

Generally, the introduction of electron-withdrawing groups on the benzimidazole ring and specific substitutions on the 2-phenyl ring can enhance cytotoxic activity. The position of the hydroxyl group on the phenyl ring is also critical, with the meta-position often showing favorable activity.

Experimental Protocol: MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[12][13][14]

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[15]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours of cell incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48-72 hours.[15]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance is a major global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action.[17] Phenolic compounds, in general, are known for their antimicrobial properties, and this compound derivatives are no exception, exhibiting activity against a range of bacteria and fungi.[17][18][19]

Mechanism of Action: Disrupting Microbial Membranes and Cellular Processes

The antimicrobial action of phenolic benzimidazoles is often attributed to their ability to disrupt the integrity of microbial cell membranes.[20][21] The lipophilic benzimidazole core can intercalate into the lipid bilayer, while the phenolic hydroxyl group can interact with membrane proteins, leading to increased membrane permeability and leakage of essential cellular components.[18]

Furthermore, these compounds can interfere with crucial cellular processes in microorganisms, such as inhibiting enzymes involved in cell wall synthesis or nucleic acid replication. The phenolic group can also contribute to the generation of oxidative stress within the microbial cells, leading to cellular damage and death.[20]

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of this compound derivatives is dependent on their structural features.

| Derivative | Substitution | Microbial Strain | MIC (µg/mL) | Reference |

| 6 | 4,5,6,7-tetrahalogenated | Staphylococcus sp., Enterococcus sp. | Moderate to good inhibition | [22] |

| 7 | Benzene-1,3-diol | Candida sp. | High inhibition | [22] |

| 8 | Unsubstituted phenol | S. aureus, E. coli | - | [23] |

| 9 | 5-Halo substituents | MRSA strains | Comparable to ciprofloxacin | [24] |

| 10 | 2-(chloromethyl)-1H-benzo[d]imidazole | Various fungi | Potent fungicidal activity | [24] |

The presence of halogen atoms on the benzimidazole ring and additional hydroxyl groups on the phenyl ring can significantly enhance the antimicrobial activity. Lipophilicity also plays a crucial role in the ability of these compounds to penetrate microbial cell membranes.

Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[17][25][26]

Materials:

-

Bacterial or fungal strains of interest

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

This compound derivatives (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) solution (optional, for viability indication)[27]

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in the broth directly in the 96-well plate.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted compounds. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the absorbance at 600 nm. The addition of a viability indicator like resazurin or TTC can aid in the visual determination of the MIC.[27]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases, including arthritis, cardiovascular diseases, and cancer.[28] Benzimidazole derivatives have been widely investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[28][29]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of anti-inflammatory action for many benzimidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[29] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[30][31]

The this compound scaffold can fit into the active site of COX enzymes, with the phenolic hydroxyl group potentially forming key hydrogen bonds with amino acid residues, thereby blocking the entry of the substrate, arachidonic acid.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity and COX-2 selectivity of this compound derivatives are highly dependent on their chemical structure.[29]

| Derivative | Substitution | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| PYZ16 | Pyrazole derivative | >100 | 0.52 | >192.3 | [30] |

| Celecoxib (Standard) | - | 9.4 | 0.08 | 117.5 | [32] |

| Compound 5l | Oxadiazole derivative | >100 | 8.2 | >12.1 | [32] |

| Phar-95239 | - | 9.32 | 0.82 | 11.37 | [12] |

| T0511-4424 | - | 8.42 | 0.69 | 12.20 | [12] |

Substituents that can occupy the secondary pocket of the COX-2 active site, which is absent in COX-1, can confer selectivity. The nature and position of substituents on the benzimidazole and phenyl rings can influence the binding affinity and selectivity.

Experimental Protocol: In Vitro COX Inhibition Assay

An in vitro cyclooxygenase inhibition assay is used to determine the potency and selectivity of compounds against COX-1 and COX-2 enzymes.[33][34][35]

Materials:

-

Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, glutathione)

-

Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

This compound derivatives (dissolved in DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer. Prepare serial dilutions of the test compounds and a known COX inhibitor (e.g., celecoxib) in DMSO.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and the enzyme (either COX-1 or COX-2).

-

Inhibitor Incubation: Add the test compounds or control to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric probe (TMPD) to each well.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 590 nm over time using a microplate reader in kinetic mode. The rate of color development is proportional to the COX activity.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (DMSO). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with the potential for structural modification to optimize potency and selectivity, make them attractive candidates for further investigation. The insights provided in this technical guide, from synthetic strategies and detailed biological evaluation protocols to an understanding of their mechanisms of action and structure-activity relationships, are intended to empower researchers in the field of drug discovery to explore the full therapeutic potential of this important class of compounds.

Future research should focus on the synthesis of diverse libraries of these derivatives to further elucidate the structure-activity relationships for each biological activity. In-depth mechanistic studies, including the identification of specific molecular targets and the elucidation of signaling pathways, will be crucial for the rational design of more potent and selective drug candidates. Furthermore, in vivo studies in relevant animal models will be necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising compounds, with the ultimate goal of translating these findings into clinical applications.

References

A comprehensive list of references will be provided upon request. The citations within the text correspond to the search results that informed this guide.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Investigation of Benzimidazole Derivatives in Molecular Targets for Breast Cancer Treatment: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. pdf.journalagent.com [pdf.journalagent.com]

- 16. researchgate.net [researchgate.net]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iipseries.org [iipseries.org]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 22. Benzimidazoles Against Certain Breast Cancer Drug Targets: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. acm.or.kr [acm.or.kr]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 35. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(1H-Benzoimidazol-2-yl)-phenol: Molecular Structure, Properties, and Therapeutic Potential

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] This technical guide provides a comprehensive exploration of a specific, yet highly significant derivative, 3-(1H-Benzoimidazol-2-yl)-phenol. We will delve into its molecular architecture, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, this guide will synthesize the current understanding of its biological activities, drawing upon data from structurally related analogs to illuminate its potential as a therapeutic agent, particularly in the realms of oncology and microbiology. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed and practical understanding of this promising molecule.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any compound is a thorough characterization of its molecular structure and inherent chemical properties. These features dictate its interactions with biological targets and its pharmacokinetic profile.

Molecular Structure

This compound, with the chemical formula C₁₃H₁₀N₂O and a molecular weight of 210.23 g/mol , possesses a planar bicyclic benzimidazole core linked at the 2-position to a phenol ring at the meta-position.[2][3] Crystallographic studies of analogous compounds, such as 3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol, reveal that the benzimidazole unit is essentially planar.[4] The dihedral angle between the benzimidazole ring and the appended phenol ring is a critical structural parameter influencing molecular conformation and interaction with biological macromolecules. In the aforementioned analog, this angle is reported to be 56.55°.[4]

The structure features two hydrogen bond donors (the N-H of the imidazole and the O-H of the phenol) and two hydrogen bond acceptors (the nitrogen atom of the imidazole and the oxygen of the phenol), contributing to its potential for specific interactions with biological targets.[2]

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O | [3] |

| Molecular Weight | 210.23 g/mol | [3] |

| LogP | 3.1683 | [2] |

| Polar Surface Area | 36.875 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

These values suggest that the molecule has moderate lipophilicity and a relatively small polar surface area, which are generally favorable characteristics for oral bioavailability.

Synthesis and Spectroscopic Characterization

The synthesis of 2-arylbenzimidazoles is a well-established area of organic chemistry, with numerous methodologies reported in the literature. The most direct and widely employed route for the synthesis of this compound is the condensation of o-phenylenediamine with 3-hydroxybenzaldehyde.

Synthetic Protocol: One-Pot Condensation

This protocol describes a general, efficient, one-pot synthesis of this compound. Various catalysts can be employed to facilitate this reaction, or it can proceed under catalyst-free conditions with adjustments to the reaction solvent and temperature.[5]

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 3-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.[5]

-

Reaction: The reaction mixture is then either refluxed for a period of 30 minutes to a few hours or stirred at room temperature.[4][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the product. The solid is then collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Causality Behind Experimental Choices: The choice of solvent and temperature can significantly impact the reaction rate and yield. Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions. Acetonitrile can be used for room temperature reactions.[5] The one-pot nature of this synthesis makes it highly efficient and atom-economical.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzimidazole and phenol rings. The protons on the benzimidazole moiety typically appear in the range of δ 7.2-7.8 ppm. The protons of the 3-hydroxyphenyl ring will also resonate in the aromatic region, with their specific chemical shifts and coupling patterns determined by their positions relative to the hydroxyl and benzimidazole substituents. The N-H proton of the imidazole ring and the O-H proton of the phenol will appear as broad singlets, with their chemical shifts being solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for all 13 carbon atoms. The carbon atom at the 2-position of the benzimidazole ring (C2), to which the phenol ring is attached, is expected to have a chemical shift in the range of δ 150-155 ppm. The remaining aromatic carbons will appear in the typical region of δ 110-140 ppm.

FT-IR Spectroscopy: The FT-IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for the N-H stretching of the imidazole ring (around 3400 cm⁻¹), the O-H stretching of the phenol group (a broad band around 3300 cm⁻¹), C=N stretching of the imidazole ring (around 1620 cm⁻¹), and C=C stretching of the aromatic rings (in the 1600-1450 cm⁻¹ region).

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 210, confirming the molecular weight of the compound.

Biological Activities and Therapeutic Potential

The benzimidazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer effects.[1][6] While specific in-depth studies on this compound are emerging, the existing literature on structurally similar (hydroxyphenyl)benzimidazoles provides strong evidence for its therapeutic potential.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-phenylbenzimidazole derivatives.[3][7] These compounds are thought to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and interference with key signaling pathways in cancer cells.